N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a sulfonamide group attached to the imidazole ring, along with two methyl groups on the nitrogen atom. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide typically involves the reaction of benzimidazole with dimethylamine and a sulfonating agent. One common method involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential as a pharmaceutical intermediate. It is studied for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. The sulfonamide group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole-2-sulfonamide: Lacks the dimethyl groups on the nitrogen atom, which may affect its chemical reactivity and biological activity.
N-methyl-1H-benzo[d]imidazole-2-sulfonamide: Contains only one methyl group on the nitrogen atom, leading to differences in its physicochemical properties.
N,N-dimethyl-1H-benzo[d]imidazole-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, resulting in distinct chemical behavior and applications
Uniqueness
N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide is unique due to the presence of both dimethyl groups and the sulfonamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities. The compound’s versatility makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H11N3O2S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
N,N-dimethyl-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c1-12(2)15(13,14)9-10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3,(H,10,11) |
InChI Key |
GVARAPXTYKXZCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.